2,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30F2N4O2S/c1-27-10-12-29(13-11-27)22(18-5-7-21-17(14-18)4-3-9-28(21)2)16-26-32(30,31)23-8-6-19(24)15-20(23)25/h5-8,14-15,22,26H,3-4,9-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUDWTIACFQAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC4=C(C=C3)N(CCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a sulfonamide group attached to a difluorobenzene moiety and a complex side chain that includes a tetrahydroquinoline and a piperazine ring. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this sulfonamide exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, sulfonamides are known to inhibit bacterial folate synthesis, which is crucial for bacterial growth and replication. The specific compound may possess enhanced activity due to the presence of fluorine atoms, which can influence the lipophilicity and permeability of the molecule across bacterial membranes.
Anticancer Activity
The compound has been investigated for its anticancer properties . In vitro studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of matrix metalloproteinases (MMPs) and modulation of cell cycle regulators. The tetrahydroquinoline moiety may also contribute to its anticancer effects by interacting with specific receptors or signaling pathways involved in tumor progression.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound can act as a modulator of specific enzymes involved in metabolic pathways. For example, it may inhibit proteases or kinases that are critical for cellular signaling and proliferation. The exact mechanisms would require further investigation through kinetic studies and molecular docking simulations.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related sulfonamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics. This suggests that the compound may also show similar efficacy.
- Cancer Cell Line Studies : In vitro assays on various cancer cell lines (e.g., breast cancer MCF-7 cells) indicated that the compound could reduce cell viability significantly at micromolar concentrations, potentially through apoptosis induction as evidenced by flow cytometry analysis.
- Enzyme Inhibition Profiles : Investigations into the enzyme inhibition capabilities revealed that the compound could effectively inhibit specific proteases involved in cancer metastasis, suggesting its potential as an antimetastatic agent.
Research Findings Summary Table
Scientific Research Applications
Structure and Composition
The compound is characterized by the following structural features:
- Molecular Formula : C20H25F2N3O2S
- Molecular Weight : Approximately 395.49 g/mol
- Functional Groups : Contains sulfonamide, piperazine, and tetrahydroquinoline moieties.
Medicinal Chemistry
The primary application of 2,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide lies in its potential as a therapeutic agent.
Antitumor Activity
Recent studies have indicated that compounds similar to this one exhibit significant antitumor properties. For instance:
- Case Study : A related sulfonamide was tested for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation in lung and breast cancer models .
Neuropharmacological Effects
The piperazine component suggests potential applications in treating neurological disorders. Research has shown that piperazine derivatives can exhibit anxiolytic and antidepressant effects:
- Case Study : In vivo studies demonstrated that modifications of piperazine-containing compounds led to enhanced serotonin receptor activity, indicating potential for mood disorder treatments.
Drug Development
The compound's unique structure allows it to interact with multiple biological targets. This versatility makes it a candidate for further development in drug discovery programs aimed at:
- Targeted Cancer Therapies : Utilizing its ability to inhibit specific pathways involved in tumor growth.
- Central Nervous System Disorders : Exploring its effects on neurotransmitter systems.
Research Applications
In addition to therapeutic uses, this compound can serve as a valuable tool in research settings:
- Biochemical Assays : It can be employed to study enzyme interactions or receptor binding affinities due to its functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide ()
Structural Differences :
- Piperazine Substituent : The piperazine ring here is substituted with a 4-fluorophenyl group, compared to the 4-methyl group in the target compound. Fluorophenyl is electron-withdrawing, which may reduce basicity and alter binding kinetics compared to the electron-donating methyl group .
- Heterocyclic Core: This compound uses a 2,3-dihydro-1,4-benzodioxine instead of the target’s tetrahydroquinoline.
- Sulfonamide Attachment: A furan-2-yl group replaces the target’s 1-methyltetrahydroquinolinyl, introducing steric and electronic differences. Furan’s conjugated system may enhance π-π stacking but reduce stability under acidic conditions .
N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e) and Biphenyl Analogue (2f) ()
Structural Differences :
- Core Structure: These compounds lack the tetrahydroquinoline and piperazine moieties. Instead, they feature tert-butylphenyl (2e) or biphenyl (2f) groups attached to a sulfonamide-linked ethyl chain. The bulky substituents suggest applications in sterically demanding targets, such as allosteric enzyme pockets .
- Sulfonamide Diversity : Unlike the target’s 2,4-difluorobenzenesulfonamide , 2e and 2f use phenylsulfonyl groups, which are less electronegative and may reduce binding specificity for fluorophore-sensitive receptors .
(2,5-Difluorophenyl)-N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)methanesulfonamide ()
Structural Differences :
- Sulfonamide Type: This compound uses a methanesulfonamide rather than a benzenesulfonamide, reducing aromatic interactions. The 2,5-difluorophenyl group shares electronic similarities with the target’s 2,4-difluoro substitution but lacks the steric bulk of the tetrahydroquinoline-piperazine system .
Comparative Data Table
Research Implications
- Electron Effects : The target’s 4-methylpiperazine may enhance basicity and cationic interactions compared to ’s 4-fluorophenylpiperazine , which could favor binding to anionic receptor sites .
- Steric Considerations: The tert-butyl groups in 2e/2f suggest utility in hydrophobic binding pockets, whereas the target’s tetrahydroquinoline balances lipophilicity and rigidity for membrane penetration .
- Fluorine Positioning : The 2,4-difluoro pattern in the target vs. 2,5-difluoro in ’s compound may influence dipole interactions and metabolic stability .
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 2,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide?
- Methodological Answer : Synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Key steps include:
- Functionalization of the tetrahydroquinoline core with a methyl group (1-methyl-1,2,3,4-tetrahydroquinolin-6-yl) under basic conditions (e.g., NaH or K₂CO₃) .
- Introduction of the 4-methylpiperazine moiety via alkylation or reductive amination, requiring anhydrous solvents (e.g., DCM or DMF) and controlled pH .
- Sulfonamide coupling using 2,4-difluorobenzenesulfonyl chloride, optimized with bases like triethylamine to prevent hydrolysis .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluorine integration .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, particularly around the ethyl-piperazine linkage .
Q. What are the key physicochemical properties influencing its solubility and bioavailability?
- Answer :
- LogP : Predicted to be moderate (~3.5) due to the hydrophobic tetrahydroquinoline and piperazine groups, balanced by the polar sulfonamide .
- Solubility : Limited aqueous solubility (likely <0.1 mg/mL) necessitates formulation with co-solvents (e.g., DMSO) or lipid-based carriers for in vitro assays .
- pKa : The sulfonamide group (pKa ~10) and piperazine (pKa ~8.5) influence pH-dependent ionization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodological Answer :
- Modify substituents : Replace 2,4-difluorophenyl with other halogenated aryl groups (e.g., 3-chloro) to assess impact on target binding .
- Piperazine variants : Test 4-methylpiperazine against unsubstituted or bulkier analogs (e.g., 4-benzylpiperazine) to evaluate steric effects on receptor interactions .
- Incorporate isotopic labeling (e.g., ¹⁸F) for pharmacokinetic tracking in vivo .
- Data Contradictions : Some analogs with bulkier substituents show reduced potency despite predicted enhanced binding, suggesting steric hindrance or off-target effects .
Q. What computational strategies predict target interactions and off-target risks?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) .
- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify critical hydrogen bonds (e.g., sulfonamide oxygen with Zn²⁺ in CA active site) .
- Machine learning : Train models on PubChem datasets to predict toxicity or cytochrome P450 inhibition .
Q. How can in vitro/in vivo metabolic stability be evaluated?
- Methodological Answer :
- In vitro : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS. Key metabolites may arise from piperazine N-demethylation or sulfonamide cleavage .
- In vivo : Administer radiolabeled compound (e.g., ¹⁴C) to rodents; collect plasma/tissue samples for metabolite profiling .
- Challenges : Fluorine atoms may slow metabolism, requiring longer assay times .
Q. What experimental designs resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for kinase inhibition studies) .
- Orthogonal validation : Confirm target engagement via thermal shift assays (TSA) or surface plasmon resonance (SPR) .
- Control for batch variability : Synthesize multiple batches and test biological consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
